molecular formula C26H42N3NaO6S B13719607 2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt

Cat. No.: B13719607
M. Wt: 547.7 g/mol
InChI Key: SBGNLQGGOAWPRY-UCXUEGNZSA-M
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Description

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and an aminoethanesulfonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt involves several steps, including the introduction of the aminoethanesulfonic acid group and the formation of the oxo and hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Properties

Molecular Formula

C26H42N3NaO6S

Molecular Weight

547.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23?,24+,25-;/m1./s1

InChI Key

SBGNLQGGOAWPRY-UCXUEGNZSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+]

Origin of Product

United States

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